molecular formula C27H27NO7S B12460742 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate

Cat. No.: B12460742
M. Wt: 509.6 g/mol
InChI Key: SJQVMZRFXQXYGT-UHFFFAOYSA-N
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Description

“2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE” is a complex organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including sulfonyl, carbamoyl, and ester groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in the synthesis include sulfonyl chlorides, carbamoyl chlorides, and esters. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying enzyme activity or protein interactions. Its structural features may enable it to bind to specific biological targets.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its ability to interact with biological molecules could make it useful in drug development for treating various diseases.

Industry

In industry, the compound may be used in the production of specialty chemicals, polymers, or materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which “2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE” exerts its effects depends on its interaction with molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE
  • 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE

Uniqueness

The uniqueness of “2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE” lies in its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit distinct reactivity, stability, or biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C27H27NO7S

Molecular Weight

509.6 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-(3,4-dimethylanilino)-4-oxobutanoate

InChI

InChI=1S/C27H27NO7S/c1-18-4-12-24(13-5-18)36(32,33)35-23-10-7-21(8-11-23)25(29)17-34-27(31)15-14-26(30)28-22-9-6-19(2)20(3)16-22/h4-13,16H,14-15,17H2,1-3H3,(H,28,30)

InChI Key

SJQVMZRFXQXYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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